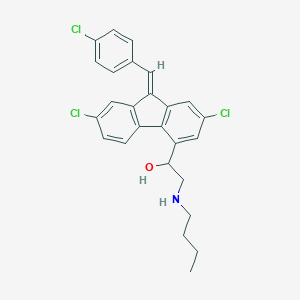

Desbutyl lumefantrine

Übersicht

Beschreibung

Desbutyl-Lumefantrin ist ein Metabolit von Lumefantrin, einem Antimalariamittel, das in Kombination mit Artemether zur Behandlung von akuter, unkomplizierter Malaria durch Plasmodium falciparum eingesetzt wird . Desbutyl-Lumefantrin behält die antimalarielle Aktivität seiner Muttersubstanz bei und spielt eine wichtige Rolle in der Pharmakokinetik und Wirksamkeit von Lumefantrin-basierten Therapien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Desbutyl-Lumefantrin beinhaltet die Entfernung einer Butylgruppe von Lumefantrin. Dieser Prozess erfordert typischerweise spezifische Reaktionsbedingungen und Reagenzien, um die gewünschte Umwandlung zu erreichen. Eine gängige Methode beinhaltet die Verwendung von Flüssigchromatographie-Elektrospray-Ionisation-Tandem-Massenspektrometrie (LC-ESI-MS/MS) zur Quantifizierung und Validierung der Verbindung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Desbutyl-Lumefantrin folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Festphasenextraktion und Hochleistungsflüssigchromatographie (HPLC) werden häufig eingesetzt, um die Verbindung zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Metabolic Formation via Cytochrome P450 CYP3A4

DBL is generated through N-dealkylation of lumefantrine, mediated by the hepatic enzyme CYP3A4 . This reaction involves the cleavage of the butyl group from the parent compound, forming DBL as a terminal metabolite. Key characteristics include:

-

Unidirectional metabolism : No interconversion occurs between DBL and lumefantrine .

-

Low systemic exposure : Only 0.08% of lumefantrine converts to DBL, with a metabolite-to-parent plasma concentration ratio ranging from 1:6 to 1:270 .

Synthetic Preparation of Desbutyl-Lumefantrine

DBL can be synthesized in vitro via a condensation reaction. The protocol involves :

Reactants :

-

2-(Butylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

-

para-Chlorobenzaldehyde

Conditions :

-

Solvent : Methanol

-

Catalyst : Sodium hydroxide (NaOH)

-

Temperature : Reflux (50–60°C)

-

Reaction Time : Until starting material depletion (monitored via TLC)

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 95% |

| Characterization | IR, NMR, MS |

Mechanism :

The reaction proceeds via base-catalyzed Schiff base formation, followed by dehydration to yield the final product.

Analytical Characterization

DBL’s structure and purity are validated using advanced techniques:

Pharmacological Implications of Reactivity

While not a direct chemical reaction, DBL’s formation correlates with enhanced antimalarial potency:

| Compound | IC₅₀ (nM) vs 3D7 Strain | IC₅₀ (nM) vs W2mef Strain |

|---|---|---|

| Lumefantrine | 65.2 | 55.5 |

| Desbutyl-lumefantrine | 9.0 | 9.5 |

DBL exhibits 3–7× greater in vitro activity than lumefantrine, independent of chloroquine resistance .

Wissenschaftliche Forschungsanwendungen

Desbutyl-Lumefantrin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Untersucht hinsichtlich seiner Rolle bei der Steigerung der Wirksamkeit von Antimalariatherapien.

Wirkmechanismus

Der genaue Mechanismus, durch den Desbutyl-Lumefantrin seine antimalarielle Wirkung entfaltet, ist nicht vollständig geklärt. Es wird angenommen, dass es die Bildung von β-Hämatin hemmt, indem es einen Komplex mit Hämin bildet, wodurch die Fähigkeit des Parasiten, Häm zu entgiften, gestört wird . Diese Hemmung führt zur Anhäufung von giftigem Häm im Parasiten, was letztendlich zu seinem Tod führt .

Wirkmechanismus

The exact mechanism by which Desbutyl Lumefantrine exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby disrupting the parasite’s ability to detoxify heme . This inhibition leads to the accumulation of toxic heme within the parasite, ultimately causing its death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lumefantrin: Die Muttersubstanz, die in Kombination mit Artemether zur Antimalariatherapie eingesetzt wird.

Halofantrin: Ein weiteres Antimalariamittel, das die Hämpolymerisation hemmt.

Chinin: Ein bekanntes Antimalariamittel, das auch die Häm-Entgiftungspfade angreift.

Einzigartigkeit

Desbutyl-Lumefantrin ist einzigartig durch seine Rolle als Metabolit von Lumefantrin, der zur Gesamtpharmakokinetik und Wirksamkeit von Lumefantrin-basierten Behandlungen beiträgt. Seine spezifischen Wechselwirkungen mit Hämin und sein Stoffwechselprofil unterscheiden ihn von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

355841-11-1 |

|---|---|

Molekularformel |

C26H24Cl3NO |

Molekulargewicht |

472.8 g/mol |

IUPAC-Name |

2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+ |

InChI-Schlüssel |

YLBUTQNEBVPTES-SRZZPIQSSA-N |

SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Isomerische SMILES |

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Kanonische SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Aussehen |

Yellow Solid |

melting_point |

158-160°C |

Key on ui other cas no. |

252990-19-5 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desbutyl-lumefantrine exert its antimalarial activity?

A1: While the exact mechanism of action of DBL is not fully elucidated, it is believed to act similarly to lumefantrine by interfering with the detoxification process of heme within the malaria parasite, Plasmodium falciparum. This interference leads to the accumulation of toxic heme byproducts, ultimately killing the parasite. [, ]

Q2: Is desbutyl-lumefantrine more potent than lumefantrine?

A2: Yes, several studies have demonstrated that DBL exhibits significantly higher in vitro antimalarial activity against P. falciparum compared to lumefantrine. [, , ] This enhanced potency is highlighted by its lower 50% effective concentration (EC50) values in various parasite strains. []

Q3: Is there any evidence suggesting a potential role for desbutyl-lumefantrine in the therapeutic outcome of artemether-lumefantrine treatment?

A3: A study analyzing plasma samples from patients treated with artemether-lumefantrine found lower mean plasma DBL concentrations in those who failed treatment compared to those with an adequate clinical and parasitological response. [] This finding suggests that DBL may contribute to the overall treatment efficacy of artemether-lumefantrine.

Q4: How is desbutyl-lumefantrine metabolized in the body?

A4: DBL is a metabolite of lumefantrine, primarily formed through the cytochrome P450 (CYP) enzyme, CYP3A4, in the liver. [, ]

Q5: Does pregnancy affect the pharmacokinetics of lumefantrine and desbutyl-lumefantrine?

A5: Studies have reported conflicting results regarding the effect of pregnancy on lumefantrine pharmacokinetics. Some studies suggest reduced lumefantrine exposure in pregnant women, while others indicate no significant differences compared to non-pregnant individuals. [, ] Further research is needed to fully understand these discrepancies and optimize dosing strategies in pregnant women.

Q6: What is the relationship between desbutyl-lumefantrine and lumefantrine concentrations in patients treated with artemether-lumefantrine?

A6: A study in Papua New Guinean children found a median DBL/lumefantrine ratio of 1.13%, which is within the range observed in adults. [] This ratio was higher at later time points due to the longer terminal elimination half-life of DBL compared to lumefantrine.

Q7: How does co-administration of artemether-lumefantrine with efavirenz impact lumefantrine pharmacokinetics?

A7: Studies show that co-administration of artemether-lumefantrine with efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, can significantly alter lumefantrine pharmacokinetics. Specifically, efavirenz has been found to reduce lumefantrine exposure, potentially compromising its antimalarial efficacy. [, ]

Q8: Does the CYP2B6 c.516G>T polymorphism influence the pharmacokinetic interaction between efavirenz and lumefantrine?

A8: Yes, research indicates that individuals carrying the CYP2B6 c.516T allele may experience a more pronounced interaction between efavirenz and lumefantrine. [] This genetic variability highlights the importance of considering pharmacogenetic factors when evaluating drug-drug interactions and optimizing treatment strategies.

Q9: Are there significant drug interactions between dolutegravir and artemether-lumefantrine or artesunate-amodiaquine?

A9: A study evaluating the drug interactions between dolutegravir and the antimalarial combinations, artemether-lumefantrine or artesunate-amodiaquine, found that dolutegravir did not significantly alter the pharmacokinetic parameters of either antimalarial drug combination. [] These findings suggest that standard doses of both antimalarial treatments can be safely co-administered with dolutegravir.

Q10: What analytical techniques are commonly employed to quantify lumefantrine and desbutyl-lumefantrine in biological samples?

A10: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous quantification of lumefantrine and DBL in biological matrices, such as plasma. This highly sensitive and specific technique enables accurate measurement of these compounds for pharmacokinetic studies and therapeutic drug monitoring. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.